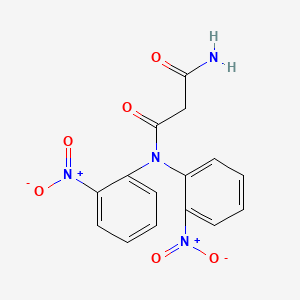![molecular formula C12H20N2O5S B11823889 [3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11823889.png)
[3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes an azetidine ring, an oxazole ring, and a methanesulfonic acid group, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid typically involves multiple steps, starting with the formation of the azetidine and oxazole rings. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of these rings. For example, the azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a halogenated compound under basic conditions. The oxazole ring formation might involve a cyclodehydration reaction using a suitable dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
[3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonic acid group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acid derivatives, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, [3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid might be explored for its potential as a biochemical probe or a precursor for biologically active molecules.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure might interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of [3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid involves its interaction with specific molecular targets. The azetidine and oxazole rings might interact with enzymes or receptors, modulating their activity. The methanesulfonic acid group could enhance the compound’s solubility and facilitate its transport within biological systems.
相似化合物的比较
Similar Compounds
Trifluorotoluene: An organic compound used as a specialty solvent and intermediate in the production of pesticides and pharmaceuticals.
Ethyl 3-(furan-2-yl)propionate: Used as a flavoring agent in the food industry.
2-[2-(Dimethylamino)ethoxy]ethanol: A polyfunctional organic compound with applications in various chemical processes.
Uniqueness
What sets [3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid apart is its combination of an azetidine ring, an oxazole ring, and a methanesulfonic acid group
属性
分子式 |
C12H20N2O5S |
|---|---|
分子量 |
304.36 g/mol |
IUPAC 名称 |
[3-(azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid |
InChI |
InChI=1S/C12H20N2O5S/c1-12(2,3)18-6-10-9(7-20(15,16)17)11(14-19-10)8-4-13-5-8/h8,13H,4-7H2,1-3H3,(H,15,16,17) |
InChI 键 |
YIQZQTPZYHQUEI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OCC1=C(C(=NO1)C2CNC2)CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


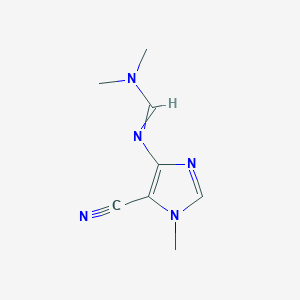
![[3-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate](/img/structure/B11823809.png)
![5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2-(](/img/structure/B11823816.png)



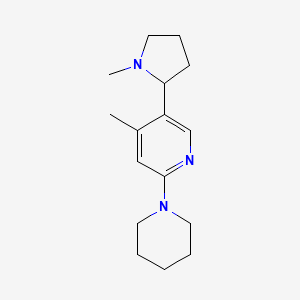


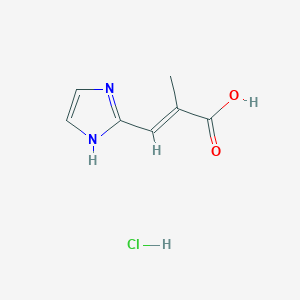
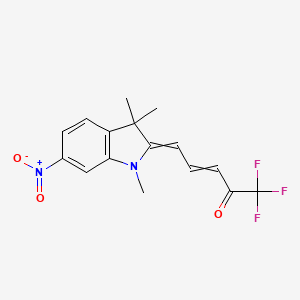
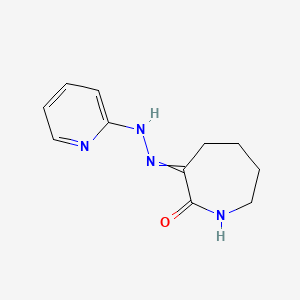
![3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride](/img/structure/B11823872.png)
